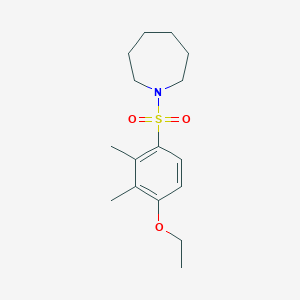![molecular formula C16H15ClN2O2S B245405 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CN) is a chemical compound that has been extensively studied for its potential applications in scientific research. CN is a sulfonyl imidazole derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is not fully understood, but it is believed to act as a competitive inhibitor of protein kinase C and 5-lipoxygenase. By inhibiting these enzymes, 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole may be able to modulate important cellular signaling pathways and reduce inflammation.
Biochemical and Physiological Effects:
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and 5-lipoxygenase, which may have important implications for the treatment of inflammation and other diseases. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. This makes it an attractive target for further investigation. However, one of the limitations of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is that it may have off-target effects, which could complicate its use in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of protein kinase C and 5-lipoxygenase, which could have important therapeutic implications. Another area of interest is the investigation of the potential role of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, the development of new synthetic methods for 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole could help to improve its availability and reduce its cost, making it more accessible for scientific research.
Métodos De Síntesis
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethyl-4-methylimidazole-5-carboxylate in the presence of a base. Other methods involve the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base, or the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 2-ethyl-4-methylimidazole-5-carboxylate in the presence of a base.
Aplicaciones Científicas De Investigación
1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have a range of potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase C, which plays a critical role in regulating cellular signaling pathways. 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been investigated as a potential inhibitor of 5-lipoxygenase, an enzyme that is involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Propiedades
Fórmula molecular |
C16H15ClN2O2S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-3-16-18-11(2)10-19(16)22(20,21)15-9-8-14(17)12-6-4-5-7-13(12)15/h4-10H,3H2,1-2H3 |
Clave InChI |
HSASDEBALSPXJY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
SMILES canónico |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)



![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)


